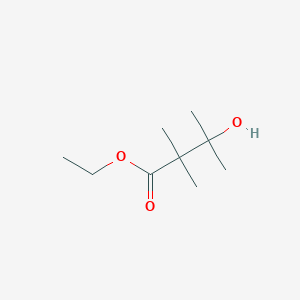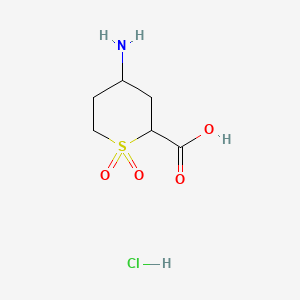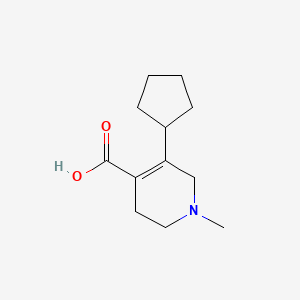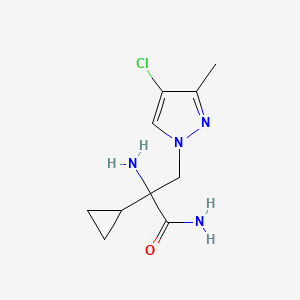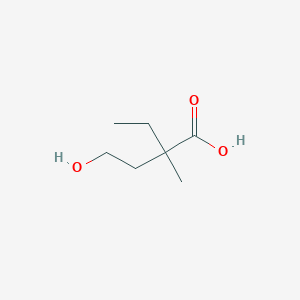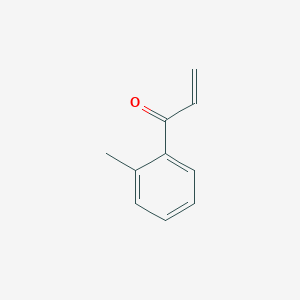
1-o-Tolylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(O-tolyl)prop-2-en-1-one, also known as 1-(2-methylphenyl)prop-2-en-1-one, is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methyl group attached to the ortho position of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(O-tolyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base. The general procedure is as follows:
Reactants: 2-methylbenzaldehyde and acetone.
Catalyst: Sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of 1-(O-tolyl)prop-2-en-1-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
1-(O-tolyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed:
Oxidation: 2-methylbenzoic acid.
Reduction: 1-(2-methylphenyl)propan-1-ol.
Substitution: Depending on the substituent introduced, products such as 2-chloro-1-(2-methylphenyl)prop-2-en-1-one or 2-nitro-1-(2-methylphenyl)prop-2-en-1-one can be formed.
Aplicaciones Científicas De Investigación
1-(O-tolyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer treatment.
Industry: It is used in the production of dyes, pigments, and as a precursor for the synthesis of other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(O-tolyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target cells or organisms.
Comparación Con Compuestos Similares
1-(O-tolyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: 1-(4-methylphenyl)prop-2-en-1-one, 1-(3-methylphenyl)prop-2-en-1-one, and 1-(2-chlorophenyl)prop-2-en-1-one.
Uniqueness: The presence of the methyl group at the ortho position in 1-(O-tolyl)prop-2-en-1-one imparts unique steric and electronic properties, influencing its reactivity and biological activity. This distinguishes it from other chalcones with different substitution patterns.
Propiedades
Fórmula molecular |
C10H10O |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 |
Clave InChI |
IRHOMHHGLFTQAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


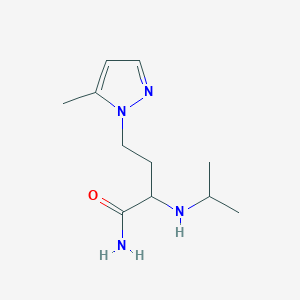


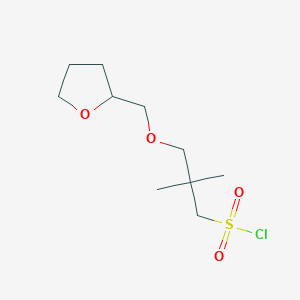

![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
